molecular formula C14H9N3O2S B3262947 1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione CAS No. 364050-15-7

1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione

Cat. No.: B3262947
CAS No.: 364050-15-7
M. Wt: 283.31 g/mol
InChI Key: GDKSIHGTNYPHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C14H9N3O2S and its molecular weight is 283.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,1,3-benzothiadiazol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S/c1-8-3-2-4-11(15-8)14(19)13(18)9-5-6-10-12(7-9)17-20-16-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKSIHGTNYPHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Benzo[1,2,5]thiadiazol-5-yl -2-(6-methyl-pyridin-2-yl)-ethanone (5.88 g, 21.8 mmol) was dissolved in dimethyl sulfoxide (50 ml) heated to 60° C. Hydrogen bromide (7.1 ml of a 48% solution in water) was added dropwise and the reaction stirred for 3 hours at 60° C. The cooled reaction was poured into water (100 ml) and the pH adjusted to pH 8 with saturated sodium bicarbonate solution. The organic product was extracted into ethyl acetate (3×100 ml), dried over anhydrous magnesium sulfate and evaporated to dryness under reduced pressure (5.19 g, 84%); 1H NMR (250 MHz, CDCl3) δ: 2.47 (3H, s), 7.40 (1H, d), 7.85 (1H, t), 8.06 (1H, d), 8.15 (1H, d), 8.28 (1H, d), 8.45 (1H, s); m/z(API) 284 (M+H+, 100%).
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5.88 g
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione
Reactant of Route 2
Reactant of Route 2
1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione
Reactant of Route 3
Reactant of Route 3
1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione
Reactant of Route 4
1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione
Reactant of Route 5
1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione
Reactant of Route 6
1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione

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